molecular formula C20H37NO2 B069455 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one CAS No. 176665-09-1

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Katalognummer: B069455
CAS-Nummer: 176665-09-1
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: ILGXDNNGIIKCHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is a useful research compound. Its molecular formula is C20H37NO2 and its molecular weight is 323.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, also known as PEA-OXA, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of PEA-OXA, focusing on its mechanisms of action, protective effects in various biological models, and implications for future research.

Chemical Structure and Properties

PEA-OXA has the chemical formula C20H37NO2C_{20}H_{37}NO_2 and is characterized by its oxazoline ring structure. Its unique configuration contributes to its biological properties, making it a subject of interest in pharmacological studies.

The biological activity of PEA-OXA is primarily attributed to its interaction with various molecular targets involved in inflammatory and neuroprotective pathways. Research indicates that PEA-OXA may modulate the release of pro-inflammatory cytokines and influence neurotransmitter levels, particularly in the context of neuroinflammation and acute lung injury.

Key Mechanisms:

  • Cytokine Modulation : PEA-OXA has been shown to significantly reduce the release of interleukin-6 (IL-6) in human lung epithelial cells stimulated by polyinosinic–polycytidylic acid (poly-(I:C)), suggesting its role in mitigating inflammatory responses associated with conditions like COVID-19 .
  • Neuroprotection : In models of mild traumatic brain injury, PEA-OXA demonstrated the ability to restore sensory and neuropsychiatric functions by enhancing dopamine release and normalizing GABA levels .
  • Endocannabinoid System Interaction : The compound appears to exert indirect effects on the endocannabinoid system, enhancing the levels of palmitoylethanolamide (PEA) without directly affecting other endocannabinoids .

In Vitro Studies

  • Acute Lung Injury Model : In vitro experiments using A549 human lung epithelial cells showed that PEA-OXA effectively reduced IL-6 release by 53% at a concentration of 10 µM compared to 33% inhibition by PEA .
    TreatmentIL-6 Release (%)
    Control100
    PEA (10 µM)67
    PEA-OXA (10 µM)47
  • Neuroprotective Effects : In mice subjected to mild traumatic brain injury, administration of PEA-OXA improved behavioral outcomes and restored neuronal activity in the prefrontal cortex . This suggests potential applications for cognitive impairments following brain injuries.

Case Studies

A study investigating the effects of PEA-OXA on acute lung injury models derived from SARS-CoV-2 infection highlighted its protective capabilities against cytokine storms. The study emphasized its superiority over traditional treatments in reducing inflammatory markers .

Discussion

The findings regarding PEA-OXA's biological activity underscore its potential as a therapeutic agent in managing inflammatory conditions and neurodegenerative diseases. Its ability to modulate cytokine release and restore neurotransmitter balance positions it as a promising candidate for further clinical exploration.

Future Research Directions

Future studies should focus on:

  • Longitudinal Clinical Trials : Assessing the long-term efficacy and safety of PEA-OXA in diverse patient populations.
  • Mechanistic Studies : Elucidating detailed molecular pathways affected by PEA-OXA to better understand its pharmacodynamics.
  • Comparative Studies : Evaluating the effectiveness of PEA-OXA against established anti-inflammatory drugs.

Eigenschaften

IUPAC Name

4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGXDNNGIIKCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402214
Record name 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176665-09-1
Record name 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Reactant of Route 2
Reactant of Route 2
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Reactant of Route 3
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Reactant of Route 4
Reactant of Route 4
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Reactant of Route 5
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Reactant of Route 6
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.